An In-Depth Technical Guide to N-Benzyl-N-hydroxynonanamide: Synthesis, Properties, and Therapeutic Potential
An In-Depth Technical Guide to N-Benzyl-N-hydroxynonanamide: Synthesis, Properties, and Therapeutic Potential
This technical guide provides a comprehensive overview of N-Benzyl-N-hydroxynonanamide, a molecule of significant interest to researchers in drug discovery and medicinal chemistry. This document delves into its chemical identity, synthesis, physicochemical properties, and its potential as a therapeutic agent, particularly as an inhibitor of metalloenzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs).
Core Chemical Identity
N-Benzyl-N-hydroxynonanamide is a hydroxamic acid derivative characterized by a nine-carbon aliphatic chain (nonanoyl group) and a benzyl group attached to the nitrogen atom of the hydroxamic acid moiety.
| Identifier | Value |
| CAS Number | 85407-82-5 |
| Molecular Formula | C₁₆H₂₅NO₂ |
| Molecular Weight | 263.37 g/mol |
| IUPAC Name | N-benzyl-N-hydroxynonanamide |
Synthesis of N-Benzyl-N-hydroxynonanamide: A Step-by-Step Protocol
The synthesis of N-Benzyl-N-hydroxynonanamide is most effectively achieved through the acylation of N-benzylhydroxylamine with nonanoyl chloride. This method is a variation of the well-established Schotten-Baumann reaction, which is widely used for the formation of amides from amines and acyl chlorides.[1] The use of an acyl chloride as the acylating agent is advantageous due to its high reactivity, which drives the reaction to completion.[2][3]
Figure 1: Synthetic workflow for N-Benzyl-N-hydroxynonanamide.
Experimental Protocol:
Materials:
-
N-benzylhydroxylamine
-
Nonanoyl chloride
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-benzylhydroxylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath with continuous stirring. The low temperature is crucial to control the exothermicity of the reaction and minimize potential side reactions.
-
Addition of Acyl Chloride: Add nonanoyl chloride (1.1 equivalents) dropwise to the cooled solution over 15-30 minutes. The slow addition helps to maintain the low temperature and prevent the formation of byproducts.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).[4]
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated aqueous NaHCO₃ (to remove any remaining acid), and brine (to remove residual water).[1]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure N-Benzyl-N-hydroxynonanamide.[5]
Physicochemical and Spectroscopic Properties
Predicted Physicochemical Properties:
| Property | Predicted Value/Range | Justification |
| Melting Point | Solid at room temperature | The presence of the amide and hydroxyl groups allows for hydrogen bonding, leading to a higher melting point than a non-polar compound of similar molecular weight. |
| Boiling Point | > 300 °C | High molecular weight and polar functional groups suggest a high boiling point. |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, DMF); sparingly soluble in non-polar solvents (e.g., hexane); low solubility in water. | The long nonanoyl chain imparts significant lipophilicity, while the hydroxamic acid and benzyl groups provide some polarity. |
| Lipophilicity (ClogP) | ~4.0 - 5.0 | The long alkyl chain and the benzyl group contribute significantly to its lipophilic character.[6] |
These predictions are based on the general properties of long-chain fatty hydroxamic acids and N-benzyl substituted amides.[7][8]
Predicted Spectroscopic Data:
¹H NMR (Proton Nuclear Magnetic Resonance):
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| -OH | 8.0 - 9.0 | Broad singlet | Chemical shift can vary depending on solvent and concentration. |
| Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet | Protons on the benzyl ring.[9] |
| -CH₂-Ph | 4.6 - 4.8 | Singlet | Methylene protons of the benzyl group.[10] |
| -CH₂-CO- | 2.2 - 2.5 | Triplet | Methylene group alpha to the carbonyl. |
| -(CH₂)₆- | 1.2 - 1.6 | Multiplet | Methylene groups of the nonanoyl chain. |
| -CH₃ | 0.8 - 0.9 | Triplet | Terminal methyl group of the nonanoyl chain. |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Notes |
| -C=O | 170 - 175 | Carbonyl carbon of the hydroxamic acid.[11] |
| Aromatic (C₆H₅) | 127 - 138 | Carbons of the benzyl ring. |
| -CH₂-Ph | 50 - 55 | Methylene carbon of the benzyl group. |
| -CH₂-CO- | 30 - 35 | Methylene carbon alpha to the carbonyl. |
| -(CH₂)₆- | 22 - 32 | Methylene carbons of the nonanoyl chain. |
| -CH₃ | ~14 | Terminal methyl carbon of the nonanoyl chain. |
FT-IR (Fourier-Transform Infrared) Spectroscopy:
| Functional Group | Predicted Absorption (cm⁻¹) | Intensity |
| O-H stretch | 3100 - 3300 | Broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 2960 | Strong |
| C=O stretch | 1640 - 1680 | Strong |
| C=C stretch (aromatic) | 1450 - 1600 | Medium |
| N-O stretch | 900 - 930 | Medium |
The characteristic broad O-H stretch and the strong C=O stretch are key indicators of the hydroxamic acid functionality.[12]
MS (Mass Spectrometry):
-
Molecular Ion (M⁺): m/z = 263
-
Key Fragmentation Patterns:
-
Alpha-cleavage adjacent to the carbonyl group, leading to the loss of the C₈H₁₇ radical.[13]
-
Cleavage of the N-benzyl bond, resulting in a fragment corresponding to the benzyl cation (m/z = 91).
-
McLafferty rearrangement is possible if the alkyl chain is long enough, but alpha-cleavage is often dominant for amides.[14]
-
Potential Biological Activity and Mechanism of Action
The structural features of N-Benzyl-N-hydroxynonanamide, specifically the hydroxamic acid moiety and the lipophilic nonanoyl and benzyl groups, suggest its potential as a biologically active molecule, primarily as an inhibitor of metalloenzymes.
Inhibition of Histone Deacetylases (HDACs):
Hydroxamic acids are a well-established class of HDAC inhibitors.[12] The hydroxamic acid group acts as a zinc-binding group, chelating the Zn²⁺ ion in the active site of HDAC enzymes, which is essential for their catalytic activity. This inhibition leads to the hyperacetylation of histones, altering chromatin structure and reactivating the expression of tumor suppressor genes.[15]
Figure 2: Proposed mechanism of HDAC inhibition.
The long, lipophilic nonanoyl chain can serve as a "linker" that positions the zinc-binding group within the active site, while the benzyl "cap" group can interact with residues at the rim of the active site, contributing to binding affinity and selectivity.[16] Quantitative structure-activity relationship (QSAR) studies on other hydroxamic acid-based HDAC inhibitors have shown that the nature of the linker and cap groups significantly influences potency and isoform selectivity.[15][17]
Inhibition of Matrix Metalloproteinases (MMPs):
Similar to HDACs, MMPs are zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix. Overexpression of MMPs is associated with various pathological conditions, including cancer metastasis and arthritis. The hydroxamic acid moiety in N-Benzyl-N-hydroxynonanamide can also chelate the catalytic zinc ion in the active site of MMPs, leading to their inhibition.[18][19] The hydrophobicity of the nonanoyl and benzyl groups may contribute to favorable interactions within the substrate-binding pockets of MMPs, which often accommodate hydrophobic residues.[18][20]
Analytical Methods for Quality Control
Ensuring the purity and identity of N-Benzyl-N-hydroxynonanamide is critical for its use in research and development. A combination of analytical techniques should be employed:
-
Thin-Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of column chromatography fractions.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product with high accuracy. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water is a common starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight and obtain fragmentation data that supports the proposed structure.
-
Elemental Analysis: To determine the elemental composition (C, H, N) and confirm the molecular formula.
Conclusion
N-Benzyl-N-hydroxynonanamide is a promising molecule with a clear synthetic route and predictable physicochemical properties. Its structural features, particularly the hydroxamic acid moiety, position it as a strong candidate for investigation as an inhibitor of metalloenzymes like HDACs and MMPs. This technical guide provides a solid foundation for researchers to synthesize, characterize, and evaluate the biological activity of this compound, potentially leading to the development of novel therapeutic agents. Further experimental validation of the predicted properties and in-depth biological studies are warranted to fully elucidate its therapeutic potential.
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